{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
CAS No.: 1638612-71-1
Cat. No.: VC2738862
Molecular Formula: C10H10ClN3O3
Molecular Weight: 255.66 g/mol
* For research use only. Not for human or veterinary use.
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride - 1638612-71-1](/images/structure/VC2738862.png)
Specification
CAS No. | 1638612-71-1 |
---|---|
Molecular Formula | C10H10ClN3O3 |
Molecular Weight | 255.66 g/mol |
IUPAC Name | [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(13-16-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H |
Standard InChI Key | OIPHIRSFTYURIU-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN.Cl |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a crystalline solid belonging to the class of oxadiazole derivatives. The compound incorporates several key structural features including a 1,3-benzodioxole ring, a 1,2,4-oxadiazole heterocycle, and a primary amine functional group. This combination of functional groups contributes to its unique chemical and potentially biological properties. The compound exists as a hydrochloride salt, which generally improves stability and solubility compared to its free base form . The nomenclature of this compound can be somewhat complex due to the multiple functional groups and ring systems present in its structure.
Identifiers and Properties
The compound can be identified through various systematic nomenclature systems and database identifiers. These identification parameters are crucial for researchers to accurately access and reference the compound in scientific literature and databases.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1185302-68-4 |
Molecular Formula | C₁₀H₁₀ClN₃O₃ |
Molecular Weight | 255.66 g/mol |
PubChem CID | 46736938 |
Parent Compound CID | 25219502 |
IUPAC Name | [5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
The compound possesses multiple systematic names and identifiers in various chemical databases, facilitating its proper identification across research platforms .
Structural Descriptors
For computational chemistry and cheminformatics applications, several structural descriptors are available that uniquely identify this compound and enable its incorporation into molecular modeling studies.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(16-13-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H |
InChIKey | WKTHWJOMKSGKSI-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)CN.Cl |
These structural representations provide machine-readable formats essential for computational analysis and database searching in modern chemical research .
Structural Features and Characteristics
Molecular Architecture
The compound consists of several distinct structural components that define its chemical behavior. The 1,3-benzodioxole moiety forms a fused ring system containing a benzene ring with an attached dioxole heterocycle. This structural unit is connected to a 1,2,4-oxadiazole ring, which represents a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The primary amine functional group is attached to the oxadiazole ring via a methylene bridge .
When examining the structure in detail, it becomes apparent that the benzodioxole portion provides aromatic character and potential π-stacking capabilities, while the oxadiazole ring introduces polarizability and hydrogen bond acceptor sites. The primary amine functional group serves as a potential hydrogen bond donor and a site for further derivatization.
Synthesis and Preparation
Purification Methods
Purification of the target compound would typically involve techniques such as recrystallization, column chromatography, or a combination of these methods. For analytical grade purity, additional steps might include techniques such as preparative HPLC. The final conversion to the hydrochloride salt often serves as both a purification step and a method to improve stability and physical properties.
Chemical Reactivity and Relationships
Reactivity Profile
The reactivity of {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is largely determined by its functional groups. The primary amine functionality represents the most reactive site in the molecule, capable of participating in numerous transformations including:
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Nucleophilic substitution reactions
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Acylation to form amides
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Reductive amination to form secondary amines
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Formation of imines and Schiff bases
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Coupling reactions for peptide-like structures
The oxadiazole ring typically exhibits stability under many reaction conditions but may undergo ring-opening reactions under specific circumstances. The benzodioxole portion is generally stable but susceptible to oxidative cleavage under harsh conditions .
Comparison with Similar Compounds
To better understand the properties and potential applications of this compound, it is valuable to compare it with structurally related molecules.
Table 3: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|
{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine HCl | C₁₀H₁₀ClN₃O₃ | 255.66 g/mol | Reference compound |
(5-(Benzo[d]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine | C₁₀H₉N₃O₃ | 219.20 g/mol | Free base (parent compound) |
{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine HCl | C₁₁H₁₂ClN₃O₃ | 269.68 g/mol | Contains additional methyl group |
The free base form lacks the hydrochloride component, which affects solubility and stability characteristics. The N-methylated analog contains an additional methyl group on the amine nitrogen, which reduces the number of hydrogen bond donors and increases lipophilicity .
Applications and Research Significance
Pharmaceutical Relevance
Compounds containing 1,2,4-oxadiazole rings have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While specific pharmacological data for {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is limited in the available literature, structurally similar oxadiazole derivatives have demonstrated various biological properties including:
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Antimicrobial activity
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Anti-inflammatory effects
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Antitumor properties
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CNS activity
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Antiviral capabilities
The presence of the benzodioxole moiety further enhances the potential bioactivity, as this structural feature is found in numerous natural products and pharmaceutical compounds with established biological activities.
Synthetic Utility
One of the primary applications of this compound appears to be as a building block or intermediate in the synthesis of more complex molecules. The primary amine functionality provides a convenient handle for further elaboration through various chemical transformations, allowing the incorporation of the oxadiazole-benzodioxole scaffold into larger molecular architectures.
This synthetic versatility makes the compound valuable in diverse areas of chemical research, particularly in the development of compound libraries for drug discovery programs and structure-activity relationship studies.
Analytical Characterization
Chromatographic Behavior
The chromatographic profile of this compound would be influenced by its balanced polarity. In reversed-phase HPLC, it would likely exhibit moderate retention, reflective of both its hydrophobic aromatic portion and its hydrophilic amine hydrochloride group. The UV absorption would be dominated by the aromatic system, with maxima typically in the 250-300 nm range, providing a convenient method for detection in analytical applications .
Current Research and Future Directions
Research Status
Current research involving {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride appears to be primarily focused on its utility as a synthetic intermediate rather than as a direct pharmacological agent. The compound represents an interesting scaffold that combines several privileged structures in medicinal chemistry, suggesting potential for future exploration in various therapeutic areas .
Research involving similar oxadiazole-containing compounds has demonstrated promising results in areas such as antimicrobial research, anti-inflammatory drug development, and oncology applications. The specific contributions of this particular compound to these research domains remain areas for further investigation.
Future Perspectives
The future research directions for this compound might include:
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Development of structure-activity relationship studies using the compound as a scaffold
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Exploration of its potential as a pharmacophore in targeted drug design
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Investigation of novel synthetic methodologies to access structurally related derivatives
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Computational studies to predict potential biological targets based on structural features
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Development of more efficient synthetic routes to prepare the compound and its analogs
Given the continued interest in heterocyclic compounds for pharmaceutical applications, this molecule remains relevant for ongoing research initiatives in medicinal chemistry and drug discovery .
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